molecular formula C17H15NO2 B8794942 CAY10789 CAS No. 123226-28-8

CAY10789

Numéro de catalogue: B8794942
Numéro CAS: 123226-28-8
Poids moléculaire: 265.31 g/mol
Clé InChI: FARMNDXIOAHJMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3-(Quinolin-2-ylmethoxy)phenyl)methanol, also known as CAY10789, is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 . This compound is recognized in research for its dual receptor activity, functioning as a potent CysLT1R (Cysteinyl Leukotriene Receptor 1) antagonist with an IC50 of 2.80 μM and a GPBAR1 (G Protein-Bile Acid Receptor 1) agonist with an EC50 of 3 μM . These mechanisms underpin its research value in immunology and metabolic disease studies. Its biological profile includes significantly reducing U937 cell adhesion to vascular activators and lowering TNF-α expression . Due to its reported good metabolic stability and pharmacokinetic properties, it is primarily investigated for potential applications in models of colitis, metabolic syndrome, and other conditions linked to GPBAR1 and CysLT1R signaling pathways . The historical significance of the (quinolin-2-ylmethoxy)phenyl pharmacophore is well-documented, as it has been a key component in the development of high-affinity leukotriene receptor antagonists . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

123226-28-8

Formule moléculaire

C17H15NO2

Poids moléculaire

265.31 g/mol

Nom IUPAC

[3-(quinolin-2-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C17H15NO2/c19-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)18-15/h1-10,19H,11-12H2

Clé InChI

FARMNDXIOAHJMF-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CO

Origine du produit

United States

Advanced Synthetic Methodologies for 3 Quinolin 2 Ylmethoxy Phenyl Methanol and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov Consequently, a vast array of synthetic methods for its construction has been developed, ranging from century-old name reactions to modern transition-metal-catalyzed processes. nih.goviipseries.org

Friedländer Synthesis and Mechanistic Insights

One of the most direct and versatile methods for quinoline synthesis is the Friedländer reaction, first reported by Paul Friedländer in 1882. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis. wikipedia.orgjk-sci.com The operational simplicity and the ready availability of starting materials make it a highly valuable tool. jk-sci.com

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis. wikipedia.org

Aldol-First Pathway: The reaction initiates with an aldol (B89426) condensation between the 2-aminoaryl carbonyl and the enolate of the second carbonyl component. The resulting aldol adduct then undergoes cyclization via intramolecular Schiff base (imine) formation, followed by dehydration to yield the aromatic quinoline ring.

Schiff-Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the second carbonyl compound. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the final quinoline product. wikipedia.org

The reaction conditions can be tuned to favor one pathway over the other and to accommodate a wide variety of substrates. Numerous catalysts have been employed to improve yields and shorten reaction times.

Catalyst/ConditionDescriptionReference
Base Catalysis (e.g., NaOH, KOH)Classical conditions, often requiring reflux in an aqueous or alcoholic solution. nih.govresearchgate.net
Acid Catalysis (e.g., H₂SO₄, p-TsOH, TFA)Commonly used to promote condensation and cyclization steps. wikipedia.orgjk-sci.com
Lewis Acids (e.g., I₂, Sc(OTf)₃)Efficiently catalyze the reaction, often under milder conditions. wikipedia.org
Solid-Supported Catalysts (e.g., Amberlyst-15, Zeolites)Offer advantages like easy separation, reusability, and often milder reaction conditions. nih.govresearchgate.net
Catalyst-Free (in water)A green chemistry approach that leverages the unique properties of water to promote the reaction at elevated temperatures.
Table 1. Selected Catalysts and Conditions for the Friedländer Quinoline Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C, C-N, and C-S Bond Formations

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable for the functionalization of pre-formed quinoline rings, typically starting from a halogenated quinoline derivative.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, coupling an organoboron species (like a boronic acid or ester) with an organohalide. byjus.comwikipedia.org In quinoline synthesis, it is widely used to introduce aryl or vinyl substituents. The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the quinoline-halide bond, forming a Pd(II) complex. byjus.comlibretexts.org

Transmetalation: In the presence of a base, the organic group from the boron reagent is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: To install alkynyl moieties, which are valuable for further transformations, the Sonogashira coupling is the premier method. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I). libretexts.orgorganic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles. numberanalytics.combyjus.com The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination), while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate. numberanalytics.combyjus.com

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method, coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgnumberanalytics.comnrochemistry.com While C-S bond formation (thiolation) using similar catalytic systems is also possible, it is less commonly discussed in the context of general quinoline synthesis compared to amination.

ReactionCoupling PartnersBond FormedTypical Catalyst SystemReference
Suzuki-MiyauraOrganohalide + Organoboron ReagentC(sp²)–C(sp²) or C(sp²)–C(sp³)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) byjus.comresearchgate.net
SonogashiraOrganohalide + Terminal AlkyneC(sp²)–C(sp)Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base wikipedia.orgnumberanalytics.com
Buchwald-HartwigOrganohalide + AmineC(sp²)–NPd(0) complex, Bulky Phosphine (B1218219) Ligand, Strong Base (e.g., NaOtBu) wikipedia.orgorganic-chemistry.org
Table 2. Overview of Key Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization.

Cyclization and Annulation Strategies

Beyond classical named reactions, modern organic synthesis has introduced a variety of innovative cyclization and annulation strategies for quinoline construction. These methods often offer higher efficiency, milder conditions, and novel pathways to complex substitution patterns. sciprofiles.com

Oxidative Annulation: This powerful strategy involves the formation of the quinoline ring through C-H bond activation and the formation of new C-C and C-N bonds, often using a transition metal catalyst and an oxidant. mdpi.comacs.org For instance, Rh(III)-catalyzed oxidative annulation can assemble quinolines from functionalized pyridines and alkynes through a cascade of C-H activations. acs.orgsnnu.edu.cn These methods are highly atom-economical as they avoid the need for pre-functionalized starting materials. snnu.edu.cn

Transition-Metal-Free Cyclizations: Driven by the principles of green chemistry, several transition-metal-free protocols have been developed. These can involve iodine-mediated oxidation, reactions utilizing DMSO as both a solvent and a carbon source, or photo-induced cyclizations. mdpi.com Such strategies provide environmentally benign alternatives to traditional metal-catalyzed processes. organic-chemistry.org

Targeted Synthesis of (3-(Quinolin-2-ylmethoxy)phenyl)methanol

The synthesis of the target molecule (3-(Quinolin-2-ylmethoxy)phenyl)methanol requires a convergent approach, where the quinoline and phenyl fragments are synthesized separately and then joined via an ether linkage.

Precursor Synthesis and Functionalization Pathways

The logical disconnection of the target molecule is at the ether bond, leading to two key precursors: a 2-functionalized quinoline and a 3-functionalized phenylmethanol.

Quinoline Precursor: 2-(Chloromethyl)quinoline A common and effective precursor for installing the quinolin-2-ylmethoxy group is 2-(chloromethyl)quinoline. ontosight.ai This intermediate can be synthesized from readily available starting materials. A typical route begins with the synthesis of 2-methylquinoline (B7769805) (quinaldine). The Doebner-von Miller reaction, which condenses an aniline (B41778) with an α,β-unsaturated carbonyl compound, is a classic method for this purpose. iipseries.orgwikipedia.org For instance, reacting aniline with crotonaldehyde (B89634) under acidic conditions yields quinaldine (B1664567). researchgate.net

Once quinaldine is obtained, the methyl group can be halogenated. Free-radical chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) can convert 2-methylquinoline into 2-(chloromethyl)quinoline. This electrophilic intermediate is highly reactive towards nucleophilic substitution. ontosight.ai

Phenyl Precursor: (3-Hydroxyphenyl)methanol The second precursor is (3-hydroxyphenyl)methanol. A straightforward synthesis starts from 3-hydroxybenzoic acid, which is commercially available. wikipedia.org The carboxylic acid functional group can be selectively reduced to a primary alcohol. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Careful workup is required to protonate the resulting alkoxide and isolate the desired benzyl (B1604629) alcohol.

Ether Linkage Formation Strategies

With both precursors in hand, the final key step is the formation of the ether bond. The Williamson ether synthesis is the most common and direct method for this transformation. masterorganicchemistry.comwikipedia.org

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The phenolic hydroxyl group of (3-hydroxyphenyl)methanol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then attacks the electrophilic carbon of 2-(chloromethyl)quinoline, displacing the chloride leaving group to form the desired ether linkage. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. It is crucial that the alkylating agent, in this case 2-(chloromethyl)quinoline, is a primary halide to avoid competing elimination reactions. masterorganicchemistry.com

Derivatization and Functionalization Strategies for Novel Analogs

The core structure of (3-(Quinolin-2-ylmethoxy)phenyl)methanol serves as a versatile scaffold for the development of novel analogs through various derivatization and functionalization strategies. These approaches aim to modify the molecule's physicochemical properties, steric and electronic profiles, and ultimately its biological activity by introducing a wide range of chemical moieties.

The strategic introduction of different functional groups and substituents onto the quinoline or phenyl rings of the parent compound is a primary method for generating structural diversity. This allows for a systematic exploration of structure-activity relationships (SAR).

Researchers have successfully implemented various substitutions to enhance the molecular properties of quinoline-based compounds. For instance, in the development of quinoline-benzimidazole hybrids, additional derivatization has been achieved by introducing a bromine substituent at the C-2 position of a phenoxy core. nih.govnih.gov This halogenation can significantly alter electronic distribution and lipophilicity, which may influence molecular interactions with biological targets. Further studies on related quinoline structures have shown that the presence of electron-donating groups can increase the electron density at the nitrogen atom of the quinoline ring, which favors coordination with metal ions and the formation of stable complexes. mdpi.com

Systematic variation of substituents has been shown to produce dramatic and reproducible changes in the activity of quinoline-based compounds. Key findings from such optimization studies indicate that:

Alkyl or phenyl substitution at specific positions within a side chain can enhance both in vitro and in vivo activity.

Maintaining free rotation around certain bonds connecting substituents to the core (quinolin-2-ylmethoxy)phenyl structure is crucial for activity.

These findings underscore the importance of targeted functionalization in tuning the pharmacological profile of this class of compounds.

Table 1: Examples of Functional Group Modifications on Quinoline-Based Scaffolds

Modification SiteIntroduced Substituent/GroupSynthetic StrategyPotential Effect
Phenoxy CoreBromineElectrophilic Aromatic SubstitutionAlters lipophilicity and electronic properties nih.govnih.gov
Quinoline RingElectron-Donating GroupsVarious substitutionsIncreases electron density at ring nitrogen mdpi.com
Side ChainsAlkyl or Phenyl GroupsAlkylation/Arylation ReactionsEnhances biological activity

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, higher selectivity, or a dual mode of action, potentially overcoming issues like drug resistance. nih.govjuniperpublishers.com The (quinolin-2-ylmethoxy)phenyl scaffold has been successfully hybridized with several other important bioactive heterocyclic systems.

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in molecular hybridization due to its stability, favorable pharmacokinetic profile, and synthetic accessibility, often via "click chemistry." researchgate.net Quinoline-triazole hybrids are created by connecting the quinoline scaffold to another pharmacophore through a 1,4-disubstituted 1,2,3-triazole linker. nih.gov This strategy has been employed to build a single molecular framework containing both quinoline and triazole rings, which is of interest for developing new therapeutic prototypes. juniperpublishers.com

Benzimidazole (B57391) Hybrids: Both quinoline and benzimidazole are versatile bicyclic heterocyclic scaffolds with a wide range of documented biological activities. researchgate.net Combining these two pharmacophores into a single molecular entity is a strategy to produce novel therapeutic agents. researchgate.net The synthesis of these hybrids can involve linking the quinoline and benzimidazole units through various spacers, including triazole-methyl-phenoxy linkers, to explore the impact of spatial orientation on activity. nih.govnih.gov

Thiazole (B1198619) Hybrids: The thiazole moiety is another important heterocyclic ring known for its biological properties. The hybridization of quinoline and thiazole scaffolds is a recognized method for designing new bioactive agents. researchgate.net Synthetic strategies often involve the cyclization of quinoline-bearing thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to afford the corresponding quinoline-thiazole hybrids.

Table 2: Overview of Molecular Hybridization Strategies

Hybrid ScaffoldLinked Bioactive MoietySynthetic ApproachRationale
Quinoline-TriazoleTriazoleClick Chemistry (e.g., Azide-Alkyne Cycloaddition)Combine pharmacophores; create stable linker nih.govjuniperpublishers.com
Quinoline-BenzimidazoleBenzimidazoleMulti-step synthesis with various linkersMerge two known bioactive scaffolds researchgate.net
Quinoline-ThiazoleThiazoleCyclization of thiosemicarbazonesDesign of new agents with potentially enhanced activity researchgate.net

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For analogs of (3-(Quinolin-2-ylmethoxy)phenyl)methanol that contain stereocenters, stereoselective synthesis is a key consideration.

An important strategy in this area is the use of quinoline-based chiral derivatizing reagents (CDRs). While not a direct stereoselective synthesis of the target molecule itself, this methodology is crucial for the analysis and separation of racemic mixtures, a process known as an indirect approach of enantioseparation. asianpubs.orgresearchgate.net

The synthesis of these CDRs involves introducing a chiral auxiliary, such as a natural amino acid like L-proline or L-valine, into a quinoline structure. asianpubs.org This creates a new chiral reagent that can react with a racemic mixture (e.g., racemic alcohols or amines) to form a mixture of diastereomers. asianpubs.orgresearchgate.net Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure compounds.

This derivatization approach leverages the inherent chirality of the amino acid to facilitate the separation of the target molecule's enantiomers. The quinoline moiety within the CDR often serves as a useful chromophore, enhancing UV-visible detection during HPLC analysis.

Table 3: Examples of Chiral Precursors for Quinoline-Based CDRs

Chiral PrecursorTypeApplication in Synthesis
L-prolineAmino AcidIncorporated into a quinoline scaffold to create a CDR for diastereomer synthesis and separation asianpubs.orgresearchgate.net
L-valineAmino AcidUsed to introduce chirality into quinoline-based reagents for the derivatization of racemic compounds

Molecular Targets and Mechanisms of Action in Vitro and Preclinical Investigations

Enzyme Inhibition and Modulation

A comprehensive review of scientific literature and databases reveals no specific studies investigating the inhibitory or modulatory effects of (3-(Quinolin-2-ylmethoxy)phenyl)methanol on the following enzyme targets.

Protein Kinase Inhibition (e.g., Tyrosine Kinases, EGFR, VEGFR-2, IGF-1R, IGF-2R, Mycobacterial ATPase)

There is no available scientific data from in vitro or preclinical investigations to suggest that (3-(Quinolin-2-ylmethoxy)phenyl)methanol acts as an inhibitor of protein kinases, including but not limited to tyrosine kinases, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin-like Growth Factor 2 Receptor (IGF-2R), or mycobacterial ATPase.

Cyclooxygenase (COX) and TNF-α Converting Enzyme (TACE) Modulation

No published research was identified that examines the potential for (3-(Quinolin-2-ylmethoxy)phenyl)methanol to modulate the activity of Cyclooxygenase (COX) enzymes or TNF-α Converting Enzyme (TACE).

Phosphodiesterase 4 (PDE4) Inhibition

There are no findings in the current scientific literature to indicate that (3-(Quinolin-2-ylmethoxy)phenyl)methanol possesses inhibitory activity against Phosphodiesterase 4 (PDE4).

DNA Gyrase and Topoisomerase Inhibition

Scientific investigation into the effects of (3-(Quinolin-2-ylmethoxy)phenyl)methanol on DNA gyrase and topoisomerase enzymes has not been reported in the available literature.

HIV-1 Reverse Transcriptase and Integrase Inhibition

There is no evidence from published in vitro or preclinical studies to support the inhibition of HIV-1 Reverse Transcriptase or Integrase by (3-(Quinolin-2-ylmethoxy)phenyl)methanol.

Effects on Cellular Processes

Consistent with the absence of data on its molecular targets, there are no specific studies available that describe the effects of (3-(Quinolin-2-ylmethoxy)phenyl)methanol on broader cellular processes in in vitro or preclinical models.

Receptor Antagonism and Ion Channel Modulation

(3-(Quinolin-2-ylmethoxy)phenyl)methanol, also identified as CAY10789, has been characterized as an antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Research has demonstrated its efficacy in blocking the action of leukotrienes, which are inflammatory mediators. Specifically, it has been shown to be an effective CysLT1R antagonist with a half-maximal inhibitory concentration (IC50) of 2.80 µM.

In addition to its direct receptor antagonism, this compound has been observed to significantly reduce the adhesion of U937 cells, a human monocytic cell line, to vascular active substances. This effect is indicative of its anti-inflammatory potential. Furthermore, it has been shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation.

Interestingly, alongside its antagonist activity at the CysLT1R, (3-(Quinolin-2-ylmethoxy)phenyl)methanol also functions as an agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1), with a half-maximal effective concentration (EC50) of 3 µM. This dual activity suggests a potential for multifaceted therapeutic applications in inflammatory and metabolic conditions.

Table 1: In Vitro Activity of (3-(Quinolin-2-ylmethoxy)phenyl)methanol

Scientific literature indicates the discovery of a novel series of quinolinyl-aryl methanol-based compounds as selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGlu1). (3-(Quinolin-2-ylmethoxy)phenyl)methanol belongs to this structural class. Research in this area has focused on the synthesis, structure-activity relationships (SAR), and optimization of this series to identify potent and selective tool compounds with activity in the central nervous system. While the broader scaffold is associated with mGlu1 antagonism, specific quantitative data, such as the IC50 value for (3-(Quinolin-2-ylmethoxy)phenyl)methanol's activity at this receptor, are not detailed in the currently available abstracts and reports.

There is no scientific evidence available to date that has investigated or demonstrated the activity of (3-(Quinolin-2-ylmethoxy)phenyl)methanol as a sodium channel blocker in neurons.

No Direct Evidence Found for Immunomodulatory Activity of (3-(Quinolin-2-ylmethoxy)phenyl)methanol via PD-1/PD-L1 Pathway

Initial investigations into the scientific literature and available preclinical data have not revealed any direct evidence to suggest that the chemical compound (3-(Quinolin-2-ylmethoxy)phenyl)methanol exerts immunomodulatory effects through the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway. Extensive searches of research databases have yielded no in vitro or preclinical studies specifically examining the interaction of this compound with the PD-1/PD-L1 axis.

The PD-1/PD-L1 pathway is a critical immune checkpoint that plays a significant role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. nih.gov In the context of oncology, cancer cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, thereby inhibiting their antitumor activity. nih.govresearchgate.net Therapeutic blockade of this interaction, primarily with monoclonal antibodies, has become a cornerstone of modern cancer immunotherapy. researchgate.netnih.gov

While numerous small molecule inhibitors targeting the PD-1/PD-L1 interaction have been explored in preclinical and clinical settings, there is currently no published research that specifically implicates (3-(Quinolin-2-ylmethoxy)phenyl)methanol in this class of agents. researchgate.netfrontiersin.org Research into compounds with a quinoline (B57606) scaffold has been conducted in various therapeutic areas, including as leukotriene receptor antagonists, but a direct link to immunomodulation via the PD-1/PD-L1 pathway for this specific molecule has not been established. nih.gov

Therefore, a detailed analysis of the immunomodulatory mechanisms of (3-(Quinolin-2-ylmethoxy)phenyl)methanol, particularly concerning the PD-1/PD-L1 pathway blockade, cannot be provided at this time due to a lack of available scientific data. Further preclinical investigations would be necessary to determine if this compound has any activity related to this or other immunomodulatory pathways.

Data Tables

Due to the absence of research findings on the immunomodulatory mechanisms of (3-(Quinolin-2-ylmethoxy)phenyl)methanol, no data tables can be generated.

Computational Chemistry and Molecular Modeling of 3 Quinolin 2 Ylmethoxy Phenyl Methanol and Its Analogs

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the behavior of molecules at an electronic level. scirp.org DFT methods are adept at providing detailed information on structural parameters, orbital interactions, and vibrational frequencies. scirp.org For quinoline (B57606) and its derivatives, DFT calculations are routinely used to optimize molecular geometries and compute a wide range of properties that govern the molecule's stability and reactivity. scirp.orgcnr.itresearchgate.net

Analysis of Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial determinants of its chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govarabjchem.org A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer can readily occur within the molecule. nih.govarabjchem.org

For the parent quinoline molecule, DFT calculations have determined the HOMO energy to be approximately -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org Studies on various other quinoline derivatives show a range of HOMO-LUMO gap values, which are influenced by the nature and position of substituents. arabjchem.org For instance, calculations on 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline revealed energy gaps of 1.628 eV and 1.157 eV, respectively. arabjchem.org These values are used to derive global reactivity descriptors, which are summarized in the table below.

Table 1: Calculated Global Reactivity Descriptors for Quinoline Analogs

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to charge transfer.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from a stable system.
Electrophilicity Index (ω) ω = μ² / 2ηMeasures the energy lowering due to maximal electron flow.
This table describes key quantum-molecular descriptors derived from HOMO and LUMO energies, which are instrumental in assessing the chemical reactivity and kinetic stability of molecules. arabjchem.org

Another vital tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.govmdpi.com In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov For quinoline derivatives, the negative potential is generally localized around the electronegative nitrogen atom of the quinoline ring and any oxygen atoms, whereas positive potentials are found around hydrogen atoms. nih.govmdpi.com

Conformational Analysis and Molecular Stability

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the most stable arrangement of atoms (conformers) and the energy barriers between them. Quantum chemical calculations are employed to determine the relative energies of different conformers and to analyze key geometric parameters like bond lengths, bond angles, and dihedral angles. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of intramolecular bonding. niscpr.res.innih.gov It interprets the wave function in terms of localized Lewis-like structures (bonds and lone pairs) and analyzes the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. niscpr.res.innih.gov The energy of these donor-acceptor interactions (E(2)) quantifies the extent of electron delocalization.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. researchgate.netresearchgate.net It is a cornerstone of structure-based drug design, used to predict binding modes and estimate the strength of interaction, often expressed as a binding affinity or docking score. researchgate.netmdpi.com Quinoline derivatives are known to exhibit a wide range of biological activities, and docking studies are frequently performed to understand their mechanism of action at the molecular level. researchgate.nettandfonline.com

Prediction of Binding Modes and Affinities

The goal of molecular docking is to identify the most favorable binding pose of a ligand within the active site of a protein. Docking algorithms generate numerous possible conformations and orientations of the ligand and score them based on a force field that approximates the binding free energy. jbcpm.com The resulting docking score, typically in kcal/mol, provides an estimate of the binding affinity; a more negative score indicates a stronger and more stable interaction. mdpi.com

Docking studies on a wide array of quinoline analogs have demonstrated their potential to bind to various biological targets. For instance, docking of different quinoline derivatives against cancer-related proteins has yielded binding affinities ranging from -5.5 kcal/mol to over -10.0 kcal/mol, indicating potent interactions. researchgate.netjbcpm.comnih.gov The specific binding mode reveals how the ligand fits into the receptor's binding pocket and which parts of the molecule are crucial for the interaction.

Table 2: Representative Binding Affinities of Quinoline Analogs Against Various Protein Targets

Quinoline Analog ClassProtein TargetRange of Binding Affinities (kcal/mol)
Thiopyrano[2,3-b]quinolinesCB1a-5.5 to -6.0
Quinoline-based inhibitorsCancer Proteins (e.g., EGFR-TK)-7.5 to -9.5
Quinoline-3-carboxamidesATM Kinase-8.0 to -9.8
GC-MS identified quinolinesFungal Enzymes-8.6 to -10.3
This table presents a summary of binding affinities obtained from various molecular docking studies on quinoline derivatives, showcasing their potential as inhibitors for diverse biological targets. researchgate.netmdpi.comjbcpm.comnih.gov

Identification of Key Protein-Ligand Interaction Residues

Beyond predicting binding affinity, molecular docking provides a detailed map of the interactions between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govtandfonline.com Identifying these key residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.net

In studies involving quinoline analogs, specific interaction patterns are frequently observed. The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor, forming crucial interactions with donor residues in the protein backbone or side chains (e.g., Met793, Glu233). researchgate.nettandfonline.com The aromatic rings of the quinoline and phenyl moieties commonly engage in hydrophobic and π-alkyl interactions with nonpolar residues like Leucine, Isoleucine, and Phenylalanine. nih.govtandfonline.com For example, docking of a quinoline analog into the α-amylase enzyme showed a conventional hydrogen bond with Glu233 and a hydrophobic π-alkyl interaction with Leu162. tandfonline.com The hydroxyl group in (3-(Quinolin-2-ylmethoxy)phenyl)methanol would be expected to act as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket.

Table 3: Common Interacting Residues and Interaction Types for Quinoline Analogs

Interacting Amino Acid ResidueInteraction TypeRole of Ligand Moiety
Met, Asp, GluHydrogen BondQuinoline Nitrogen (Acceptor), Hydroxyl Group (Donor/Acceptor)
Leu, Ile, Val, Phe, TyrHydrophobic / π-Alkyl / π-π StackingQuinoline and Phenyl Rings
Arg, LysElectrostatic / Cation-πQuinoline Ring System
This table outlines the typical amino acid residues and the nature of their interactions with different functional groups of quinoline-based ligands within a protein's active site. researchgate.netnih.govtandfonline.comresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a pivotal computational strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For (3-(Quinolin-2-ylmethoxy)phenyl)methanol and its analogs, a pharmacophore model can be generated from a set of known active compounds. This model distills the common structural features responsible for their interaction with a biological target into a 3D query. nih.gov

A typical pharmacophore model for quinoline-based compounds might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centroids. researchgate.net For instance, a five-point model could be developed featuring two hydrogen bond acceptors, one donor, and two aromatic rings. researchgate.net The quinoline nitrogen often acts as a key hydrogen bond acceptor, while the methanol (B129727) group on the phenyl ring of the title compound could serve as both a hydrogen bond donor and acceptor. The quinoline and phenyl rings themselves are critical aromatic and hydrophobic features.

Once a statistically robust pharmacophore model is developed and validated, it is employed in virtual screening. This process involves using the pharmacophore as a filter to rapidly search large databases of chemical compounds, such as the National Cancer Institute (NCI) or Maybridge databases. nih.gov The goal is to identify novel molecules, potentially with different core structures (scaffolds), that match the 3D arrangement of the pharmacophore's features. nih.gov These "hits" are then prioritized for further computational analysis, such as molecular docking, and subsequent experimental testing. nih.gov This approach accelerates the discovery of new lead compounds by focusing resources on molecules with a higher probability of being active. nih.gov For example, a virtual screening based on a pharmacophore model for GLI1 inhibitors successfully identified novel 8-hydroxyquinoline (B1678124) derivatives with significant biological activity. nih.gov

Table 1: Example Pharmacophore Features for Quinoline Analogs

Feature Type Potential Origin in (3-(Quinolin-2-ylmethoxy)phenyl)methanol Role in Molecular Recognition
Hydrogen Bond Acceptor (HBA) Quinoline Nitrogen, Ether Oxygen, Hydroxyl Oxygen Forms hydrogen bonds with donor groups on the target protein.
Hydrogen Bond Donor (HBD) Hydroxyl Group Forms hydrogen bonds with acceptor groups on the target protein.
Aromatic Ring (AR) Quinoline Ring System, Phenyl Ring Participates in π-π stacking or hydrophobic interactions.
Hydrophobic (HY) Quinoline and Phenyl Scaffolds Engages in van der Waals and hydrophobic interactions in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.tr These models are instrumental in understanding how structural modifications affect a compound's efficacy and in predicting the activity of newly designed molecules. researchgate.netnih.gov

The development of a predictive QSAR model for (3-(Quinolin-2-ylmethoxy)phenyl)methanol and its analogs begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). mdpi.commdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govnih.gov

For each molecule, a wide range of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. dergipark.org.trnih.gov Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.netmdpi.com

The statistical validity and predictive ability of the resulting model are rigorously assessed using various metrics. nih.gov Key statistical parameters include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (R²_pred) for the external test set. mdpi.comnih.gov A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the activity and confirming that the model is not a result of chance correlation. researchgate.netmdpi.com Such models can then be reliably used to predict the activity of novel, unsynthesized analogs. researchgate.net

Table 2: Illustrative Data for a QSAR Model of Quinoline Analogs

Compound R-Group Modification Experimental pIC50 Predicted pIC50 (from model)
Analog 1 -H 6.5 6.4
Analog 2 -Cl 7.1 7.2
Analog 3 -CH3 6.8 6.7
Analog 4 -OCH3 7.0 6.9
Analog 5 (Test Set) -F 6.9 7.0

A validated QSAR model does more than just predict activity; it provides critical insights into the structural requirements for the desired pharmacological effect. By analyzing the descriptors included in the QSAR equation, researchers can understand how different molecular properties influence biological activity. dntb.gov.ua

Molecular descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule and include dipole moment, electronegativity, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr For quinoline derivatives, the π-electron density on the nitrogen atom has been shown to play a significant role in their ability to interact with biological targets. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area. Contour maps from 3D-QSAR studies (like CoMFA) can highlight regions where bulky substituents are either favorable or unfavorable for activity. mdpi.comnih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies a molecule's lipophilicity. This property is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. They are widely used in QSPR analysis to correlate structure with properties like boiling point and molar volume. nih.gov

Quantum Chemical Descriptors: Parameters like molecular hardness, softness, and electrophilicity index, calculated using methods like Density Functional Theory (DFT), can provide deep insights into the reactivity and interaction potential of the compounds. dergipark.org.trdntb.gov.ua

For instance, a QSAR model for a series of quinoline analogs might reveal that higher electronegativity and lower van der Waals volume at a specific position are correlated with increased antitubercular activity. nih.gov Similarly, studies on antimalarial quinolines have suggested that the aromaticity of the quinoline ring system can be a useful descriptor that differentiates active from inactive compounds. mdpi.com This information is invaluable for guiding the rational design of more potent and selective analogs of (3-(Quinolin-2-ylmethoxy)phenyl)methanol.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static snapshot of how a ligand might bind to its target, Molecular Dynamics (MD) simulations offer a dynamic and more realistic view of the system at an atomic level. mdpi.com MD simulations are used to study the time-dependent behavior of the (3-(Quinolin-2-ylmethoxy)phenyl)methanol-protein complex, providing insights into its stability, conformational flexibility, and the nature of its interactions over time. arabjchem.orgresearchgate.net

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules with ions). nih.gov The forces on each atom are calculated, and Newton's laws of motion are applied to simulate the movements of atoms and molecules over a period typically ranging from nanoseconds to microseconds. mdpi.com

Analysis of the simulation trajectory yields crucial information:

Conformational Sampling: MD simulations reveal the different conformations that (3-(Quinolin-2-ylmethoxy)phenyl)methanol can adopt within the binding site. This is critical because the ligand's flexibility can influence its binding affinity and selectivity. nih.gov

Binding Stability: The stability of the ligand-protein complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD plot suggests that the ligand remains securely bound in its initial pose. bohrium.com The Root Mean Square Fluctuation (RMSF) of individual residues can pinpoint which parts of the protein are flexible and which are stabilized by ligand binding.

Interaction Analysis: Throughout the simulation, key interactions such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges between the ligand and the protein are monitored. This helps to identify the most persistent and important interactions that anchor the ligand in the binding site. arabjchem.org

Binding Kinetics: Advanced MD techniques can be used to simulate the entire binding or unbinding process, providing estimates of association (k_on) and dissociation (k_off) rate constants. This kinetic information is often more relevant to a drug's in vivo efficacy than binding affinity alone.

For quinoline derivatives, MD simulations have been used to validate docking poses, understand the stability of ligand-kinase interactions, and confirm the importance of specific hydrogen bonds in maintaining the complex. nih.govmdpi.combohrium.com

Table 3: Key Outputs from Molecular Dynamics Simulations and Their Interpretation

MD Output Metric Description Interpretation for Ligand Binding
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. A low, stable RMSD for the ligand and protein backbone suggests a stable binding pose and complex.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Highlights flexible regions of the protein and ligand; can show stabilization of binding site residues upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between ligand and protein over time. Identifies critical and persistent hydrogen bonds that are key to binding affinity and specificity.
Potential Energy The total potential energy of the system during the simulation. A stable and converged potential energy indicates that the system has reached equilibrium.

Metabolism and Biodegradation Pathways of Quinoline Compounds Preclinical and Environmental Contexts

Microbial Metabolism of Quinoline (B57606) and Derivatives

The biodegradation of quinoline by microorganisms is a critical process for the natural attenuation of these contaminants in soil and water. Various bacterial strains, predominantly from the genera Pseudomonas, Rhodococcus, Comamonas, and Burkholderia, have been identified for their ability to utilize quinoline as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.netdtu.dknih.gov

Aerobic and Anaerobic Degradation Pathways (e.g., Hydroxyquinoline, Anthranilate, Hydroxycoumarin Pathways)

Microorganisms employ several distinct pathways to degrade the quinoline ring structure under both aerobic and anaerobic conditions. The initial step in aerobic degradation typically involves hydroxylation of the quinoline molecule. dtu.dkresearchgate.net

Commonly reported aerobic degradation pathways include:

The 8-Hydroxycoumarin Pathway : This is a frequently observed pathway where quinoline is initially hydroxylated to 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with 2-quinolinone). nih.govnih.gov This is followed by further hydroxylation to 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. nih.gov Subsequent cleavage of the benzene (B151609) ring leads to intermediates that can enter central metabolic pathways. Several bacterial strains, including Pseudomonas sp. and Rhodococcus gordoniae, have been shown to utilize this pathway. nih.govnih.gov

The 5,6-Dihydroxy-2(1H)-quinolinone Pathway : In this pathway, after the initial formation of 2-hydroxyquinoline, subsequent hydroxylations occur at the 5 and 6 positions of the benzene ring. This is followed by ring cleavage. This pathway has been identified in various quinoline-degrading bacteria. dtu.dkresearchgate.netdtu.dk

The Anthranilate Pathway : Some bacteria, such as Rhodococcus gordoniae JH145, can degrade quinoline via a unique pathway that leads to the formation of anthranilate. nih.gov

While aerobic degradation is generally faster, anaerobic degradation of quinoline has also been observed, though it is less commonly studied. researchgate.netresearchgate.net

Identification and Characterization of Metabolites and Intermediates

The elucidation of degradation pathways relies on the identification of transient metabolic intermediates. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are instrumental in this process. nih.govnih.gov The primary and most frequently reported initial metabolite in aerobic quinoline degradation is 2-hydroxyquinoline. nih.govnih.govnih.gov

Interactive Table: Key Metabolites in Quinoline Biodegradation

Metabolite Degradation Pathway(s) Representative Microorganism(s)
2-Hydroxyquinoline 8-Hydroxycoumarin, 5,6-Dihydroxy-2(1H)-quinolinone Pseudomonas sp., Rhodococcus gordoniae, Burkholderia pickettii nih.govnih.govnih.gov
2,8-Dihydroxyquinoline 8-Hydroxycoumarin Pseudomonas sp. nih.gov
8-Hydroxycoumarin 8-Hydroxycoumarin Pseudomonas sp. nih.gov
5,6-Dihydroxy-2-oxo-1,2-dihydroquinoline 5,6-Dihydroxy-2(1H)-quinolinone Comamonas sp. researchgate.net
Anthranilate Anthranilate Rhodococcus gordoniae nih.gov

Role of Specific Enzymes (e.g., Dioxygenases) in Biotransformation

The enzymatic breakdown of quinoline is initiated by powerful oxidative enzymes. Monooxygenases and dioxygenases play a pivotal role in the initial hydroxylation and subsequent ring cleavage steps. nih.govmdpi.com

Monooxygenases : These enzymes incorporate one atom of molecular oxygen into the substrate. The gene oxoO, which encodes a monooxygenase, is involved in the initial hydroxylation of quinoline to 2-hydroxyquinoline. dtu.dkdtu.dknih.gov The activity of monooxygenases is crucial as it destabilizes the aromatic ring, making it susceptible to further degradation. mdpi.comnih.gov

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to the formation of cis-dihydrodiols. nih.gov Arene dioxygenases, such as toluene (B28343) dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO), have been shown to catalyze the cis-dihydroxylation of the carbocyclic ring of quinoline, producing stable metabolites. nih.gov This dearomatization step is a key strategy employed by bacteria like Pseudomonas putida to overcome the stability of the quinoline structure. nih.gov

Microbial Consortia and Bioremediation Applications for Quinoline-Containing Effluents

While pure microbial cultures are essential for studying metabolic pathways, in natural and engineered environments, quinoline degradation is often carried out by complex microbial consortia. besjournal.comfrontiersin.org These consortia can exhibit enhanced degradation capabilities and greater resilience to environmental fluctuations compared to single strains. frontiersin.org

Bioaugmentation, the process of introducing specific microorganisms into a contaminated site, is a promising strategy for the bioremediation of quinoline-polluted environments. besjournal.comcapes.gov.br For example, the introduction of Burkholderia pickettii has been shown to significantly increase the rate of quinoline removal from contaminated soil in slurry-phase reactors. besjournal.com Similarly, bioaugmenting a lab-scale wastewater treatment system with Ochrobactrum sp. XKL1 enhanced the removal of quinoline from real coking wastewater. nih.gov

The use of membrane-aerated biofilm reactors (MABRs) has also been explored, demonstrating efficient and stable removal of quinoline from wastewater through the enrichment of aerobic quinoline-degrading bacteria like Rhodococcus and Pseudomonas. dtu.dkdtu.dknih.gov

In Vitro Metabolic Stability Studies (e.g., Using Human Liver Microsomes)

In the context of preclinical drug development, understanding the metabolic stability of new chemical entities is crucial for predicting their in vivo pharmacokinetic properties, such as hepatic clearance and bioavailability. srce.hrnuvisan.com In vitro assays using liver microsomes are a standard tool for this purpose. srce.hrresearchgate.net These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism. lu.senih.gov

Studies on quinoline 3-carboxamide derivatives using liver microsomes from various species, including humans, have shown that these compounds are metabolized by CYP enzymes. lu.senih.gov The primary metabolic reactions observed were hydroxylations and dealkylations. nih.gov Such in vitro systems allow for the determination of key pharmacokinetic parameters like the intrinsic clearance (CLint) and the metabolic half-life (t1/2), which are essential for predicting how a drug will behave in the body. nuvisan.com Generally, a high percentage of metabolic stability in microsomal assays suggests a greater resistance to metabolic transformation by the liver. researchgate.net

Influence of Substituents on Biodegradation Rates and Product Formation

The rate and pathway of quinoline biodegradation can be significantly influenced by the type and position of substituents on the quinoline ring.

Position of Substituents : The location of a substituent can block or alter the site of initial enzymatic attack. For instance, a methyl group at the C-2 position can prevent the typical hydroxylation at that site, forcing the degradation to proceed through alternative pathways, such as hydroxylation at the C-4 position. researchgate.net

Nature of Substituents : The electronic properties of substituents also play a role. In a study of quinoline 3-carboxamide derivatives, replacing a methyl group with an ethyl group at the carboxamide position was found to enhance microsomal clearance, indicating a faster rate of metabolism. lu.senih.gov However, other substituents on the quinoline moiety itself appeared to have less impact on the clearance rate in that specific study. lu.senih.gov

Research on various methylquinolines has shown that while some strains can hydroxylate certain isomers, they may be unable to degrade them completely. researchgate.net For example, Pseudomonas aeruginosa QP could hydroxylate 6-, 7-, and 8-methylquinoline (B175542) but could not transform 2-methylquinoline (B7769805). researchgate.net This highlights the specificity of degradative enzymes and the recalcitrance that certain substitutions can impart. Furthermore, studies with toluene dioxygenase have demonstrated that substitution at the C-2 position can improve the yield of cis-dihydrodiol metabolites from dioxygenase-catalyzed biotransformations. nih.gov

Future Research Directions and Translational Perspectives for 3 Quinolin 2 Ylmethoxy Phenyl Methanol and Quinoline Scaffolds

Exploration of Novel Synthetic Methodologies for Complex Quinoline (B57606) Architectures

The synthesis of quinoline derivatives has been a subject of intense research for over a century, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. nih.gov However, the demand for increasingly complex and diverse quinoline-based compounds necessitates the development of more sophisticated and efficient synthetic strategies.

Future efforts in this area are likely to focus on:

C-H Bond Activation: Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of the quinoline core. This approach allows for the introduction of various substituents with high regioselectivity and atom economy, moving beyond traditional substitution patterns. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and efficient alternative for the synthesis of complex quinoline structures. These methods often proceed under mild reaction conditions and can facilitate transformations that are challenging to achieve with conventional thermal methods. mdpi.com

Multi-component Reactions (MCRs): MCRs provide a streamlined approach to building molecular complexity in a single step from three or more starting materials. The development of novel MCRs for the synthesis of polysubstituted quinolines will be crucial for generating large and diverse chemical libraries for biological screening. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to quinoline synthesis can accelerate the production of lead compounds and facilitate the rapid optimization of reaction conditions.

These advanced synthetic methodologies will be instrumental in creating novel analogs of (3-(Quinolin-2-ylmethoxy)phenyl)methanol with diverse substitution patterns, enabling a more thorough exploration of its therapeutic potential.

Advanced SAR Studies and Rational Design of Next-Generation Analogs with Enhanced Specificity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. benthamdirect.com For (3-(Quinolin-2-ylmethoxy)phenyl)methanol, a systematic exploration of its SAR will be critical for identifying analogs with improved potency, selectivity, and pharmacokinetic properties.

Key areas for future SAR investigations include:

Substitution on the Quinoline Ring: The electronic and steric properties of substituents on the quinoline nucleus can significantly impact biological activity. A comprehensive study of various functional groups at different positions of the quinoline ring will provide valuable insights into the structural requirements for optimal target engagement. researchgate.net

Modification of the Methoxy (B1213986) Linker: The methoxy bridge connecting the quinoline and phenyl rings is a key structural feature. Altering the length, flexibility, and chemical nature of this linker could modulate the compound's binding affinity and selectivity for its biological target.

Functionalization of the Phenyl Ring: The phenyl ring offers multiple sites for substitution. Introducing a variety of substituents with different electronic and steric properties will help to map the binding pocket of the target protein and identify key interactions.

Stereochemistry: If chiral centers are introduced into the molecule, the stereochemistry can have a profound effect on biological activity. The synthesis and evaluation of individual enantiomers will be essential to determine the optimal stereochemical configuration.

The data generated from these SAR studies will inform the rational design of next-generation analogs with enhanced specificity and reduced off-target effects.

Identification of New Molecular Targets and Multi-Target Ligand Design

While the precise molecular targets of (3-(Quinolin-2-ylmethoxy)phenyl)methanol may still be under investigation, the broader quinoline class is known to interact with a wide range of biological targets, including kinases, DNA topoisomerases, and G-protein coupled receptors. nih.govnih.gov A key future direction will be to identify the specific molecular targets of this compound and to explore the possibility of designing multi-target ligands.

Future research in this area will likely involve:

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary binding partners of (3-(Quinolin-2-ylmethoxy)phenyl)methanol.

Kinase Profiling: Given that many quinoline derivatives are kinase inhibitors, comprehensive kinase profiling will be essential to determine the compound's selectivity and to identify potential therapeutic applications in oncology and inflammatory diseases. nih.gov

Multi-Target Ligand Design: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Designing quinoline-based ligands that can simultaneously modulate multiple targets offers a promising therapeutic strategy. semanticscholar.org For example, hybrid molecules that combine a quinoline scaffold with other pharmacophores could lead to synergistic therapeutic effects.

The identification of novel molecular targets and the development of multi-target ligands will expand the therapeutic potential of quinoline-based compounds beyond their traditional applications.

Integration of High-Throughput Screening with Advanced Computational Approaches for Accelerated Discovery

The discovery and development of new drugs is a time-consuming and expensive process. The integration of high-throughput screening (HTS) with advanced computational methods can significantly accelerate the identification of promising lead compounds. nih.govhilarispublisher.com

Future strategies for accelerating the discovery of quinoline-based therapeutics will include:

Virtual Screening: Utilizing computational docking and molecular dynamics simulations to screen large virtual libraries of quinoline derivatives against specific biological targets. tandfonline.com This approach can prioritize compounds for synthesis and biological evaluation, thereby reducing the time and cost of drug discovery.

AI and Machine Learning: Applying artificial intelligence and machine learning algorithms to analyze large datasets from HTS campaigns and to predict the biological activity of novel quinoline analogs. oxfordglobal.com These predictive models can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of quinoline derivatives with their biological activity. mdpi.com These models can be used to predict the activity of virtual compounds and to guide the optimization of lead structures.

The synergy between experimental HTS and in silico methods will be a powerful engine for the rapid discovery and development of next-generation quinoline-based drugs.

Investigation of Emerging Biological Activities Beyond Traditional Scopes

The quinoline scaffold is well-known for its anticancer, antimalarial, and antibacterial properties. nih.govrsc.org However, recent research has begun to uncover a range of emerging biological activities for this versatile heterocycle.

Future research should explore the potential of (3-(Quinolin-2-ylmethoxy)phenyl)methanol and related quinoline compounds in non-traditional therapeutic areas, including:

Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects, suggesting their potential for the treatment of Alzheimer's and Parkinson's diseases.

Antiviral Activity: The quinoline core is present in several antiviral drugs, and further exploration of its potential against a broader range of viruses is warranted.

Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of some quinoline compounds suggest their potential as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. researchgate.net

Cardiovascular Diseases: Certain quinoline derivatives have demonstrated cardiovascular effects, indicating a potential for the development of new treatments for heart disease and hypertension. nih.gov

A systematic investigation of these emerging biological activities will broaden the therapeutic landscape for quinoline-based compounds and may lead to the discovery of novel treatments for a variety of diseases.

Q & A

Q. What are the standard synthetic routes for (3-(Quinolin-2-ylmethoxy)phenyl)methanol, and how is purity ensured?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting quinoline-2-carbinol derivatives with 3-hydroxybenzaldehyde intermediates in methanol under basic conditions (e.g., NaOH) to form the ether linkage . Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity (>98%) is validated using HPLC and LC-MS, with structural confirmation via 1^1H/13^13C NMR and IR spectroscopy to verify the methoxy, hydroxyl, and quinoline moieties .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the methanol group (δ 4.6–5.0 ppm). 13^13C NMR confirms the quinoline C-O bond (δ 150–160 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (O-H stretch) and ~1250 cm1^{-1} (C-O-C ether stretch) .
  • HPLC/LC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at 230 nm (λmax_{\text{max}}) .

Advanced Research Questions

Q. How does the quinoline moiety influence the compound’s potential in drug design?

The quinoline group enhances bioactivity by enabling π-π stacking with aromatic residues in enzyme active sites. For example, analogous structures (e.g., veliflapon, a cardiovascular agent) use the quinoline-2-ylmethoxy motif to optimize binding to inflammatory targets like 5-lipoxygenase . Computational docking studies can model interactions, while in vitro assays (e.g., enzyme inhibition) validate pharmacological potential .

Q. What experimental strategies address stability challenges during storage and handling?

The compound is stable for ≥4 years at -20°C in inert atmospheres . To prevent oxidation of the methanol group, storage under nitrogen and addition of antioxidants (e.g., BHT) are recommended. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation pathways (e.g., aldehyde formation) .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction using SHELX software is critical for resolving stereochemical uncertainties. Challenges include low crystal quality due to flexible methoxy groups; vapor diffusion with DMF/ethanol improves crystallization. SHELXL refines hydrogen bonding networks (e.g., O-H···N quinoline interactions) to confirm molecular geometry .

Q. What role does this compound play in studying enzyme kinetics or metabolic pathways?

As a synthetic intermediate, it can be functionalized to probe enzyme interactions. For instance, oxidation to the carboxylic acid derivative enables conjugation with fluorophores for real-time tracking in cytochrome P450 assays. Comparative studies with analogs (e.g., 3-methoxyphenyl derivatives) reveal structure-activity relationships in metabolic pathways .

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